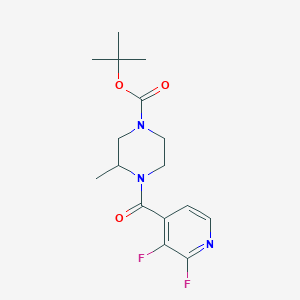

![molecular formula C15H15N3O4S4 B2532235 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide CAS No. 2034308-70-6](/img/structure/B2532235.png)

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

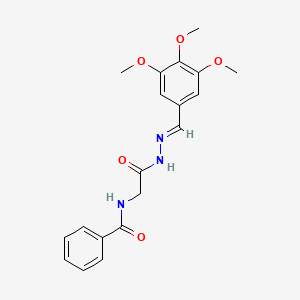

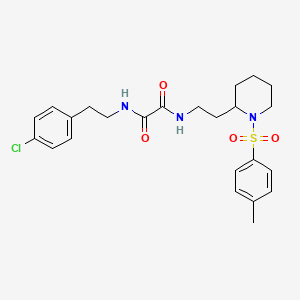

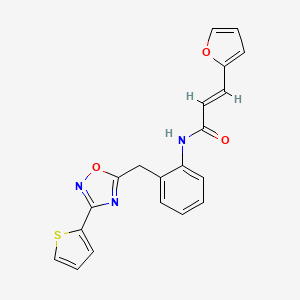

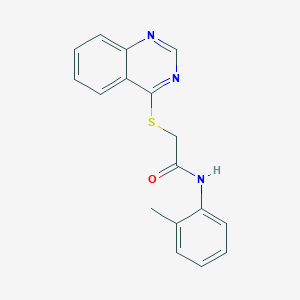

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C15H15N3O4S4 and its molecular weight is 429.54. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Modifications

The chemical framework of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide offers a versatile backbone for various synthetic modifications, enabling the exploration of novel compounds with potential biological, medicinal, and industrial applications. For instance, Fülöpová et al. (2015) describe an efficient synthesis method leading to 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction, highlighting the pharmacologically relevant derivatives that emerge from such chemical transformations (Fülöpová et al., 2015).

Photophysical and Electrochemical Properties

The molecular structure of this compound contributes to unique photophysical and electrochemical properties, making it a valuable candidate for photovoltaic applications. Zhou et al. (2010) report on donor-acceptor polymers incorporating similar structural motifs, demonstrating their pronounced effects on the properties of bulk heterojunction solar cells, signifying the role of such compounds in enhancing photovoltaic efficiency (Zhou et al., 2010).

Aggregation and Molecular Interaction Studies

The aggregation behavior and molecular interaction of compounds structurally related to this compound in various solvents have been extensively studied, providing insights into their potential applications in molecular devices. Matwijczuk et al. (2016) discuss the solvent effects on molecular aggregation, which is crucial for understanding the photophysical behavior of such compounds in different environments (Matwijczuk et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiadiazole core are known to be used in organic electronics due to their donor-acceptor-donor (d-a-d) structure .

Mode of Action

The compound interacts with its targets through its D-A-D structure. This structure allows the compound to possess a band gap of 1.6 eV and exhibit strong solid-state ordering . The compound’s interaction with its targets results in changes in the electronic properties of the system, which can be utilized in various applications such as organic electronics .

Biochemical Pathways

Compounds with similar structures have been used in the construction of copolymers for photocatalytic hydrogen evolution .

Result of Action

The result of the compound’s action is primarily observed in its electronic properties. For instance, field-effect transistors utilizing a thin film of a similar compound as an active layer exhibited a hole mobility of 0.06 cm² V⁻¹ s⁻¹ . Moreover, solution-processed bulk heterojunction organic photovoltaics employing a blend of a similar compound demonstrated a power conversion efficiency of 0.9% .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound exhibits a strong solid-state ordering inferred from a ∼120 nm red shift of the absorption maxima from solution to thin film . This suggests that the compound’s action can be influenced by the state it is in (solution vs. solid-state) and the wavelength of light it is exposed to.

Propriétés

IUPAC Name |

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S4/c19-25(20)10-8-18(7-6-13(25)12-4-2-9-23-12)26(21,22)14-5-1-3-11-15(14)17-24-16-11/h1-5,9,13H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIAIYRQZYHOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532157.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)

![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)

methyl}pyridin-2-amine](/img/structure/B2532168.png)

![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)